Pipercide
CAS No.: 54794-74-0
VCID: VC21336346
Molecular Formula: C22H29NO3
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pipercide is a naturally occurring insecticidal amide found in plants of the Piperaceae family, notably in Piper nigrum L., commonly known as black pepper. It is recognized for its potent insecticidal properties, particularly against certain pests like the adzuki bean weevil (Callosobruchus chinensis L.) and various forest pest insects . Synthesis of PipercideThe synthesis of pipercide involves a multi-step process starting from readily available materials such as piperonyl alcohol, 1,6-hexanediol, and methyl crotonate. The synthesis is based on a "piperonyl + C6 + C4" principle, where the C6 unit is derived from 1,6-hexanediol and the C4 unit from methyl crotonate . Synthetic Steps
Toxicity Data
Comparison with Other CompoundsPipercide and its analogs, such as nor-pipercide, are more toxic to certain larvae than other amides like piperolein A and a Piper sarmentosum amide. The repellent effect of Piper nigrum extracts is also notable, with significant larval movement observed shortly after application . Research and ApplicationsResearch on pipercide and related compounds is ongoing, focusing on their potential use in pest control and their interaction with biological targets. The efficacy of whole Piper extracts in controlling certain pests suggests their utility in small-scale agricultural applications . Future DirectionsFurther studies are needed to fully explore the insecticidal properties of pipercide and its potential applications in integrated pest management strategies. Additionally, investigating its molecular interactions with insect targets could provide insights into developing more targeted pest control methods. |
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CAS No. | 54794-74-0 | ||||||||||
Product Name | Pipercide | ||||||||||
Molecular Formula | C22H29NO3 | ||||||||||
Molecular Weight | 355.5 g/mol | ||||||||||
IUPAC Name | (2E,4E,10E)-11-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)undeca-2,4,10-trienamide | ||||||||||
Standard InChI | InChI=1S/C22H29NO3/c1-18(2)16-23-22(24)12-10-8-6-4-3-5-7-9-11-19-13-14-20-21(15-19)26-17-25-20/h6,8-15,18H,3-5,7,16-17H2,1-2H3,(H,23,24)/b8-6+,11-9+,12-10+ | ||||||||||
Standard InChIKey | RPOYGOULCHMVBB-ADDDGJNWSA-N | ||||||||||
Isomeric SMILES | CC(C)CNC(=O)/C=C/C=C/C=C/CC/C=C/C1=CC2=C(C=C1)OCO2 | ||||||||||
SMILES | CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 | ||||||||||
Canonical SMILES | CC(C)CNC(=O)C=CC=CCCCCC=CC1=CC2=C(C=C1)OCO2 | ||||||||||
Melting Point | 114-115°C | ||||||||||
Physical Description | Solid | ||||||||||
Synonyms | Retrofractamide B | ||||||||||
PubChem Compound | 5372162 | ||||||||||
Last Modified | Feb 18 2024 |
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